molecular formula C15H16ClNO2S B4397870 1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide

Cat. No. B4397870
M. Wt: 309.8 g/mol
InChI Key: SYXXUUWHYCZGEY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Celecoxib is widely used in both clinical and laboratory settings due to its specific mechanism of action and favorable pharmacological properties.

Mechanism of Action

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide selectively inhibits COX-2, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. Unlike non-selective NSAIDs, this compound does not inhibit COX-1, which is responsible for the production of prostaglandins that are involved in the maintenance of gastric mucosa and platelet aggregation.
Biochemical and physiological effects:
This compound has been shown to have favorable pharmacological properties, including good oral bioavailability, rapid absorption, and a long half-life. This compound is metabolized in the liver and excreted in the urine and feces. This compound has been shown to have minimal effects on renal function and blood pressure, making it a safe and effective treatment option for patients with renal impairment or hypertension.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide is widely used in laboratory experiments due to its specific mechanism of action and favorable pharmacological properties. This compound has been shown to have minimal effects on renal function and blood pressure, making it a safe and effective treatment option for laboratory animals. However, this compound has been shown to have potential adverse effects on the cardiovascular system, including an increased risk of myocardial infarction and stroke.

Future Directions

There are several future directions for the research and development of 1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased selectivity for COX-2 and reduced cardiovascular risk. Another potential direction is the investigation of this compound in combination with other drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the use of this compound as a diagnostic tool for the early detection of cancer and other diseases is an area of ongoing research.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, reducing angiogenesis, and suppressing the expression of inflammatory cytokines. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In cardiovascular disease, this compound has been shown to reduce inflammation and improve endothelial function.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-2-12-7-9-14(10-8-12)17-20(18,19)11-13-5-3-4-6-15(13)16/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXXUUWHYCZGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.